N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-15(21,7-8-22-2)10-18-14(20)13(19)17-9-11-5-3-4-6-12(11)16/h3-6,21H,7-10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMWNIQBYVJXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H18ClN3O3S
- Molecular Weight : 357.84 g/mol
- Structural Components : It includes a chlorobenzyl moiety, a hydroxymethyl group, and an oxalamide functional group, which are significant for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects on various cancer cell lines. For instance, studies have demonstrated that it inhibits cell growth in lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma) with IC50 values in the nanomolar range .
- Cell Cycle Disruption : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This effect is attributed to its binding to β-tubulin, disrupting microtubule dynamics essential for mitosis .
- Angiogenesis Inhibition : In vivo studies using chick chorioallantoic membrane assays indicated that the compound effectively blocks angiogenesis, which is crucial for tumor growth and metastasis .
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The following table summarizes various studies on cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.05 | Cell cycle arrest at G2/M phase |
| HT-29 | 0.07 | Microtubule disruption |
| M21 | 0.03 | Induction of apoptosis |
| Normal Fibroblasts | >10 | Minimal toxicity |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer : A study demonstrated that treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer within three weeks of treatment.
- Combination Therapy : In combination with standard chemotherapeutics like paclitaxel, this compound enhanced the overall efficacy against resistant cancer cell lines, suggesting potential as an adjuvant therapy .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The oxalamide backbone (N1,N2-oxalyl diamide) is conserved across analogues, but substituents at N1 and N2 dictate functional differences:
Key Observations :
Antiviral and Enzyme Inhibition
- Compounds : Oxalamides with thiazole and chlorophenyl groups (e.g., Compound 13) inhibit HIV entry via CD4-binding site interference. Their activity correlates with aromatic and heterocyclic substituents .
- Compounds : Fluorinated and methoxy-substituted oxalamides (e.g., Compound 28) act as cytochrome P450 4F11-activated inhibitors, highlighting the role of halogen and ether groups in enzyme targeting .
Comparison to Target Compound :
The 2-chlorobenzyl group in the target compound resembles antiviral analogues in , while its hydroxyl-thioether chain may mimic the metabolic activation pathways seen in compounds.
Flavoring Agents
- S336 (UM33) (): A potent umami agonist with a NOEL of 100 mg/kg bw/day. Its dimethoxybenzyl and pyridyl groups are critical for taste receptor (hTAS1R1/hTAS1R3) activation .
Divergence from Target Compound :
The target compound’s substituents lack the aromatic methoxy or pyridine groups essential for umami activity, suggesting divergent applications (e.g., pharmaceuticals vs. flavoring).
Physicochemical Properties
Melting Points and Solubility
- S336 (UM33) : Solid with regulatory-approved solubility in food matrices .
- Compound 28 (): Melting point >250°C, typical of halogenated oxalamides .
- Compound 1c (): Melting point 260–262°C; trifluoromethyl groups enhance thermal stability .
Inference for Target Compound :
The hydroxyl and methylthio groups in the N2 chain may lower melting points compared to fully aromatic analogues, improving solubility in polar solvents.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide?
- Methodology : Multi-step organic synthesis is typically required. For example:
- Step 1 : Preparation of the chlorobenzyl intermediate via nucleophilic substitution of 2-chlorobenzyl chloride.
- Step 2 : Coupling with the hydroxy-methylthio-butyl moiety using oxalyl chloride or activated esters under anhydrous conditions.
- Optimization : Reaction parameters (e.g., temperature, pH, solvent polarity) must be tightly controlled to minimize side reactions like hydrolysis of the oxalamide bond .
Q. How can researchers purify and characterize this compound?
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from chloroform/methanol mixtures are standard .
- Characterization :
- HPLC : Assess purity (>95% required for biological assays) .
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorobenzyl aromatic protons at δ 7.2–7.5 ppm) and HRMS for molecular weight validation .
- X-ray crystallography : For absolute stereochemistry determination if chiral centers exist .
Q. What functional groups dictate its reactivity?
- Key Groups :
- Oxalamide core : Prone to hydrolysis under acidic/basic conditions; stability studies in pH 7.4 buffer are critical for drug development .
- Chlorobenzyl group : Participates in electrophilic substitutions (e.g., Suzuki coupling for derivatization) .
- Hydroxy-methylthio-butyl chain : Susceptible to oxidation (e.g., thioether → sulfoxide with H₂O₂) and hydrogen bonding interactions .
Advanced Research Questions
Q. How does structural variation impact biological activity in oxalamide derivatives?
- Comparative Analysis :
| Compound Variation | Biological Activity Trend | Evidence Source |
|---|---|---|
| Replacement of Cl with F (e.g., 3-fluorobenzyl) | Reduced antimicrobial potency | |
| Addition of piperazine moiety | Enhanced neuroprotective effects | |
| Thioether → sulfone oxidation | Altered enzyme inhibition kinetics |
- Design Strategy : Use QSAR models to correlate logP, polar surface area, and target binding affinity .
Q. What mechanistic insights explain its enzyme inhibition?
- Hypothesis : The oxalamide group mimics peptide bonds, competitively inhibiting proteases or kinases. For example:
- Cyclooxygenase (COX) inhibition : The chlorobenzyl group may occupy the hydrophobic pocket, while the hydroxy-methylthio chain interacts with catalytic residues .
- Experimental Validation :
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations.
- Docking studies : Use crystallographic data (e.g., PDB 1PTH for COX-2) to predict binding modes .
Q. How can researchers resolve contradictory data in stability studies?
- Case Example : Conflicting reports on hydrolytic stability in PBS (pH 7.4) at 37°C.
- Root Cause : Impurities (e.g., trace metals) accelerating degradation .
- Resolution :
Pre-treat buffers with chelating agents (EDTA).
Use UPLC-MS to identify degradation products (e.g., free chlorobenzylamine) .
Q. What strategies optimize bioavailability in preclinical models?
- Challenges : Low solubility (~10 µg/mL in water) and first-pass metabolism.
- Solutions :
- Prodrug design : Esterify the hydroxy group to improve membrane permeability .
- Nanocarriers : Encapsulate in PEGylated liposomes for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
